Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside
Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside
Brand Name:
Vulcanchem
CAS No.:
108740-74-5
VCID:
VC0018898
InChI:
InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10?,15-,16?,17?,18-/m0/s1
SMILES:
CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C₁₈H₂₂O₄S
Molecular Weight:
382.43
Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside
CAS No.: 108740-74-5
Cat. No.: VC0018898
Molecular Formula: C₁₈H₂₂O₄S
Molecular Weight: 382.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108740-74-5 |
|---|---|
| Molecular Formula | C₁₈H₂₂O₄S |
| Molecular Weight | 382.43 |
| IUPAC Name | [(3S,6S)-4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl] acetate |
| Standard InChI | InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10?,15-,16?,17?,18-/m0/s1 |
| SMILES | CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator